molecular formula C5H11Cl2O2P B14296585 3-Methylbutyl phosphorodichloridate CAS No. 114503-61-6

3-Methylbutyl phosphorodichloridate

Cat. No.: B14296585
CAS No.: 114503-61-6
M. Wt: 205.02 g/mol
InChI Key: JGMPKFQLBXLFHC-UHFFFAOYSA-N
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Description

3-Methylbutyl phosphorodichloridate is an organophosphorus compound with the molecular formula C5H12Cl2O2P. It is a derivative of phosphorochloridate, characterized by the presence of two chlorine atoms and a 3-methylbutyl group attached to the phosphorus atom. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutyl phosphorodichloridate can be synthesized through the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:

C5H12O+POCl3C5H12Cl2O2P+HCl\text{C5H12O} + \text{POCl3} \rightarrow \text{C5H12Cl2O2P} + \text{HCl} C5H12O+POCl3→C5H12Cl2O2P+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl phosphorodichloridate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols or amines to form corresponding esters or amides.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.

    Catalysts: Bases like pyridine or triethylamine are often employed to facilitate the reaction.

Major Products

    Esters: Reaction with alcohols forms phosphoric esters.

    Amides: Reaction with amines forms phosphoramidates.

    Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid.

Scientific Research Applications

3-Methylbutyl phosphorodichloridate is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis for the preparation of phosphoric esters and amides.

    Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug development.

    Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylbutyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphoric esters or amides. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Phosphorochloridate: A class of compounds with the general formula (RO)2P(O)Cl, where R is an organic substituent.

    3-Methylbutyl ethanoate: An ester with a similar alkyl group but different functional group.

    Isoamyl acetate: Another ester with a similar structure but different reactivity.

Uniqueness

3-Methylbutyl phosphorodichloridate is unique due to its dual chlorine atoms attached to the phosphorus, which imparts distinct reactivity compared to other phosphorochloridates. This makes it particularly useful in specific synthetic applications where such reactivity is desired.

Properties

CAS No.

114503-61-6

Molecular Formula

C5H11Cl2O2P

Molecular Weight

205.02 g/mol

IUPAC Name

1-dichlorophosphoryloxy-3-methylbutane

InChI

InChI=1S/C5H11Cl2O2P/c1-5(2)3-4-9-10(6,7)8/h5H,3-4H2,1-2H3

InChI Key

JGMPKFQLBXLFHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOP(=O)(Cl)Cl

Origin of Product

United States

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